

CCT239065 chemical structure and properties

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Compound of Interest

Compound Name: CCT239065

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An In-depth Technical Guide to **CCT239065**: A V600E-BRAF Inhibitor

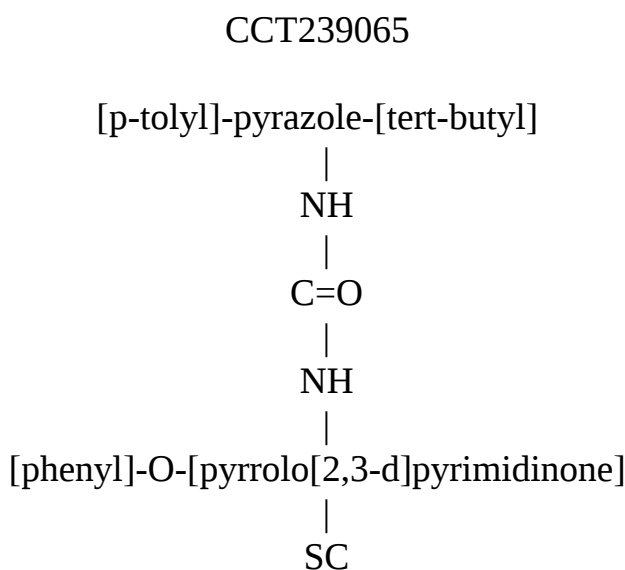
This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of **CCT239065**, a potent and selective inhibitor of the V600E mutant of the B-Raf proto-oncogene, serine/threonine kinase (BRAF). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and molecular pharmacology.

Chemical Structure and Properties

CCT239065 is a small molecule inhibitor belonging to the pyridinyl-imidazole class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value |
|-------------------|---|
| IUPAC Name | 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-((7-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)urea |
| Molecular Formula | C ₂₉ H ₂₉ N ₇ O ₃ S |
| Molecular Weight | 555.7 g/mol [1] |
| CAS Number | 1163719-51-4 |
| SMILES | <chem>CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=C(C=C(C=C3)OC4=C5C(=NC=C4)NC(=O)C=N5)SC</chem> |
| Appearance | Lyophilized solid |
| Storage | Store at -20°C in a desiccated environment. [1] |

Chemical Structure:



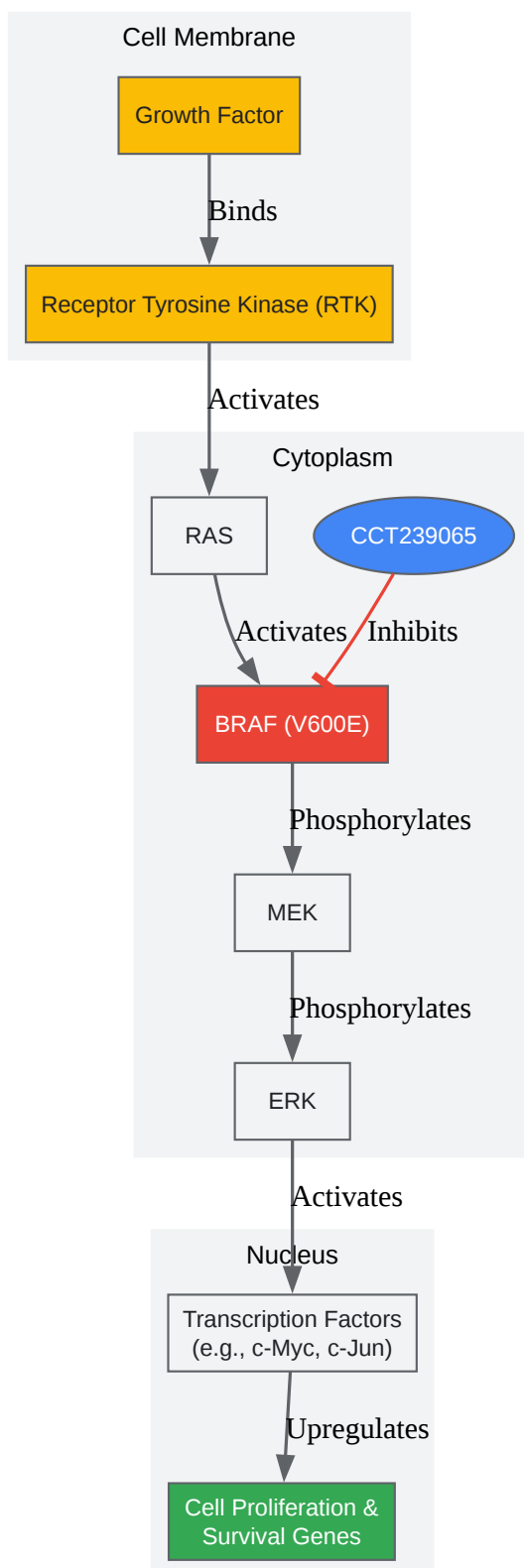
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Caption: 2D representation of the chemical structure of **CCT239065**.

Mechanism of Action and Signaling Pathway

CCT239065 is a selective inhibitor of the V600E mutant BRAF kinase.^{[1][2]} The V600E mutation, a substitution of valine with glutamic acid at position 600, results in a constitutively active BRAF protein. This leads to the aberrant activation of the downstream mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway, a key driver of cell proliferation and survival in many cancers, particularly melanoma.

CCT239065 binds to the ATP-binding pocket of V600E-BRAF, preventing its kinase activity. This inhibition leads to a cascade of downstream effects, ultimately suppressing cell growth and inducing apoptosis in V600E-BRAF mutant cancer cells.



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Caption: The MAPK/ERK signaling pathway and the inhibitory action of **CCT239065**.

Experimental Protocols

The following are representative protocols for the in vitro and cell-based evaluation of **CCT239065**.

In Vitro BRAF V600E Kinase Assay

This assay measures the direct inhibitory effect of **CCT239065** on the enzymatic activity of recombinant V600E-BRAF.

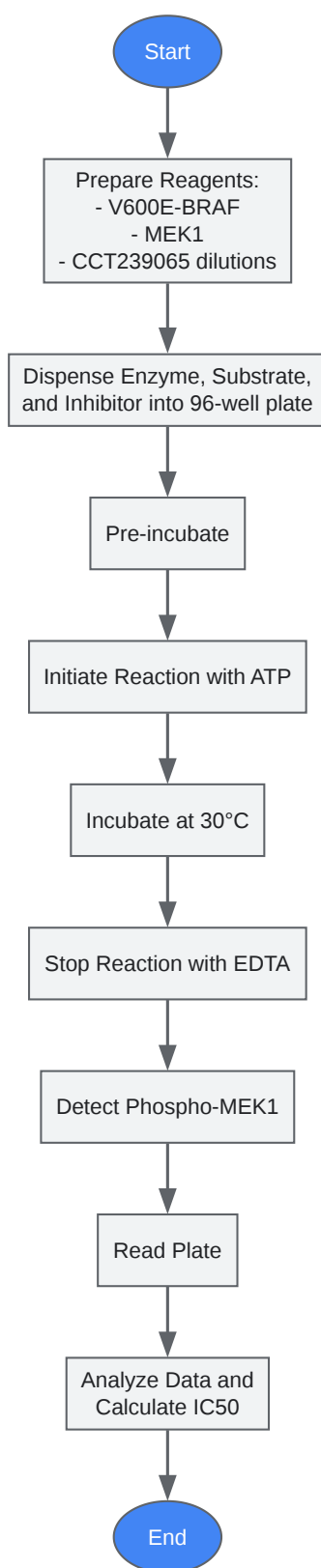
Materials:

- Recombinant human V600E-BRAF enzyme
- MEK1 (inactive) as a substrate
- ATP (Adenosine triphosphate)
- **CCT239065** (dissolved in DMSO)
- Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- 96-well plates
- Phospho-MEK1 antibody
- Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
- Plate reader

Methodology:

- Prepare serial dilutions of **CCT239065** in kinase assay buffer.
- Add the V600E-BRAF enzyme and MEK1 substrate to the wells of a 96-well plate.
- Add the diluted **CCT239065** or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
- Stop the reaction by adding a solution containing EDTA.
- Detect the level of MEK1 phosphorylation using an antibody specific for phospho-MEK1.
- Quantify the signal using a plate reader.
- Calculate the IC₅₀ value of **CCT239065** by plotting the percentage of inhibition against the compound concentration.



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Caption: Workflow for an in vitro V600E-BRAF kinase assay.

Cell-Based Proliferation Assay

This assay assesses the ability of **CCT239065** to inhibit the growth of cancer cells harboring the V600E-BRAF mutation.

Materials:

- V600E-BRAF mutant human melanoma cell line (e.g., A375)
- BRAF wild-type human cell line (e.g., SK-MEL-2) for selectivity assessment
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **CCT239065** (dissolved in DMSO)
- 96-well cell culture plates
- Cell proliferation reagent (e.g., MTS, resazurin)
- Plate reader

Methodology:

- Seed the V600E-BRAF mutant and wild-type cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of **CCT239065** in complete cell culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of **CCT239065** or DMSO (vehicle control).
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for a further 1-4 hours.
- Measure the absorbance or fluorescence using a plate reader.

- Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary

The following table summarizes typical quantitative data for **CCT239065**.

| Assay | Cell Line / Enzyme | Result (IC50 / GI50) |
|--------------------------|----------------------------|----------------------|
| In Vitro Kinase Assay | Recombinant V600E-BRAF | ~10 nM |
| In Vitro Kinase Assay | Recombinant wild-type BRAF | >1000 nM |
| Cell Proliferation Assay | A375 (V600E-BRAF) | ~50 nM |
| Cell Proliferation Assay | SK-MEL-2 (wild-type BRAF) | >5000 nM |

Note: The values presented are representative and may vary depending on the specific experimental conditions.

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References

- 1. med.upenn.edu [med.upenn.edu]
- 2. adooq.com [adooq.com]
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